tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate oxalate
Description
X-ray Diffraction Studies
While X-ray diffraction (XRD) data specific to tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate oxalate are unavailable in the provided sources, analogous piperidine-oxalate salts exhibit monoclinic or triclinic crystal systems with hydrogen-bonded networks. For example, tert-butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate (CAS 1187928-30-8) crystallizes in a monoclinic lattice (space group P2₁/c) with intermolecular hydrogen bonds between the ammonium group and oxalate anions. Similar packing arrangements are anticipated for the title compound, facilitated by:
Salt Formation Mechanisms with Oxalic Acid
Salt formation between the piperidine derivative and oxalic acid proceeds via Brønsted acid-base reactions :
Proton Transfer : Oxalic acid (pKa₁ = 1.25, pKa₂ = 4.14) donates a proton to the primary amine group (pKa ≈ 10–11) of the piperidine compound, generating an ammonium-oxalate ion pair:
$$
\text{C}{12}\text{H}{24}\text{N}2\text{O}3 + \text{C}2\text{H}2\text{O}4 \rightarrow \text{C}{12}\text{H}{25}\text{N}2\text{O}3^+ \cdot \text{C}2\text{HO}_4^-
$$Crystallization : The ionic pair assembles into a crystalline lattice through electrostatic attractions and hydrogen bonding. The oxalate anion’s planar geometry and capacity for bifurcated hydrogen bonds promote dense, stable packing.
Stoichiometric Control : Excess oxalic acid may lead to dihydrate or hemioxalate forms, but the 1:1 ratio predominates under equimolar conditions.
Properties
CAS No. |
1610028-37-9 |
|---|---|
Molecular Formula |
C14H26N2O7 |
Molecular Weight |
334.37 g/mol |
IUPAC Name |
tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate;oxalic acid |
InChI |
InChI=1S/C12H24N2O3.C2H2O4/c1-12(2,3)17-11(16)14-6-4-9(5-7-14)10(15)8-13;3-1(4)2(5)6/h9-10,15H,4-8,13H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
PSLLHAABONRZKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(CN)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate oxalate typically involves the following steps:
Starting Materials: The synthesis begins with piperidine as the core structure.
Substitution Reactions: The piperidine ring is substituted with a tert-butyl group and a 2-amino-1-hydroxyethyl group.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of protective groups to ensure selective substitution.
Oxalate Formation: The final step involves the formation of the oxalate salt, which enhances the compound’s stability and solubility.
Chemical Reactions Analysis
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are usually carried out under controlled temperatures and pH conditions.
Major Products: The major products formed from these reactions include oxidized and reduced derivatives, as well as substituted compounds with different functional groups.
Scientific Research Applications
tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate oxalate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate oxalate involves its interaction with specific molecular targets. The amino and hydroxyethyl groups play a crucial role in binding to enzymes and receptors, leading to modulation of their activity. The piperidine ring structure provides stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
tert-Butyl 4-amino-3-methylpiperidine-1-carboxylate oxalate
- Molecular Formula : C₁₅H₂₃N₃O₂ (free base) + oxalic acid (C₂H₂O₄) .
- Key Differences: Substitution at the 3-position of the piperidine ring with a methyl group instead of a 2-amino-1-hydroxyethyl group.
- Applications: Not explicitly stated, but likely used in medicinal chemistry for its amino and Boc-protected functionalities .
tert-Butyl 4-(4-methoxyphenethyl)piperidine-1-carboxylate
- Molecular Formula: C₁₉H₂₉NO₃ .
- Key Differences: Incorporates a 4-methoxyphenethyl substituent instead of the amino-hydroxyethyl group.
- Applications: Intermediate in the synthesis of dual inhibitors targeting butyrylcholinesterase and monoamine oxidase B for Alzheimer’s disease therapy .
tert-Butyl 4-(2-cyanoacetyl)piperidine-1-carboxylate
- Molecular Formula : C₁₃H₂₀N₂O₃ .
- Key Differences: Features a cyanoacetyl group at the 4-position, introducing electrophilic reactivity for further functionalization.
- Applications : Utilized in organic synthesis for ketone-based coupling reactions .
Data Table: Structural and Functional Comparison
Q & A
Basic Questions
Q. What are the recommended synthetic methodologies for tert-butyl 4-(2-amino-1-hydroxyethyl)piperidine-1-carboxylate oxalate?
- Methodological Answer : Synthesis typically involves multi-step pathways, including alkylation, hydroxylation, and carboxylation. For analogs, coupling agents (e.g., EDC/HOBt) and catalysts (e.g., palladium for cross-coupling) are employed under reflux in solvents like dichloromethane or ethyl acetate. Protection/deprotection strategies (e.g., tert-butyloxycarbonyl [Boc] groups) ensure selective functionalization . Post-synthesis, oxalate salt formation is achieved via acid-base reaction in ethanol or acetone.
Q. Which spectroscopic and chromatographic techniques are essential for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : Confirms regiochemistry and stereochemistry of the piperidine ring and substituents (¹H/¹³C NMR).
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC : Assesses purity (>95% recommended for research use) using C18 columns and UV detection .
- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for Boc groups) .
Q. What safety protocols are critical during handling?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and chemical goggles. Use respiratory protection (P95 or OV/AG/P99 respirators) in poorly ventilated areas .
- Storage : Keep in amber glass bottles at RT, away from strong oxidizers (e.g., peroxides) .
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved for this compound?
- Methodological Answer : Use SHELXL for refinement, employing constraints for disordered regions. For twinned data, apply HKLF5 format in SHELX to deconvolute overlapping reflections. Validate with R-factor convergence (<5% for high-resolution data) and residual density maps .
Q. What strategies optimize synthetic yield and purity in large-scale preparations?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂/XPhos for Suzuki-Miyaura coupling efficiency.
- Solvent Optimization : Use THF/water mixtures for improved solubility of intermediates.
- Stepwise Monitoring : Track reaction progress via TLC (silica gel, UV visualization) and adjust stoichiometry dynamically .
Q. How can computational modeling predict the compound’s biological interactions?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with protein targets (e.g., GPCRs) to predict binding affinities.
- QSAR Models : Corrogate substituent effects (e.g., hydroxyl vs. amino groups) on activity using MOE or Schrödinger .
- MD Simulations : Assess stability of ligand-target complexes in explicit solvent (GROMACS) over 100-ns trajectories .
Q. What challenges arise in stereochemical analysis, and how are they addressed?
- Methodological Answer :
- Chiral HPLC : Use Chiralpak IA-3 columns with hexane/isopropanol gradients to separate enantiomers.
- Circular Dichroism (CD) : Compare experimental spectra with DFT-predicted transitions for absolute configuration assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
